Hexahydroquinoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC17460076
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO2 |
|---|---|
| Molecular Weight | 167.20 g/mol |
| IUPAC Name | 4a,5,6,7,8,8a-hexahydro-1H-quinoline-2,4-dione |
| Standard InChI | InChI=1S/C9H13NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h6-7H,1-5H2,(H,10,12) |
| Standard InChI Key | MKGMZDDJTCQZMJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2C(C1)C(=O)CC(=O)N2 |
Introduction
Chemical Identity and Structural Characteristics
Hexahydroquinoline-2,4(1H,3H)-dione (IUPAC name: 4a,5,6,7,8,8a-hexahydro-1H-quinoline-2,4-dione) features a fused bicyclic framework comprising a cyclohexane ring fused to a partially unsaturated pyridone ring. The molecular formula C₉H₁₃NO₂ corresponds to a molar mass of 167.20 g/mol, with a density of approximately 1.25 g/cm³. Key structural descriptors include:
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Canonical SMILES: C1CCC2C(C1)C(=O)CC(=O)N2
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InChIKey: MKGMZDDJTCQZMJ-UHFFFAOYSA-N
The compound’s X-ray crystallography data, though unavailable in current literature, can be inferred from similar quinoline diones. For instance, Quinoline-2,4(1H,3H)-dione (CID 3677260), a fully aromatic analog, exhibits planar geometry with bond lengths of 1.21–1.34 Å for C=O groups and 1.45–1.51 Å for C–N bonds . Hexahydroquinoline-2,4(1H,3H)-dione’s partially saturated structure likely introduces conformational flexibility, influencing its reactivity and intermolecular interactions.
Synthesis and Reaction Pathways
Hantzsch Reaction and Modifications
The Hantzsch reaction, a cornerstone in quinoline synthesis, involves condensation of aldehydes, β-keto esters, and ammonia derivatives. For hexahydroquinoline-2,4(1H,3H)-dione, this method has been adapted using cyclohexenone derivatives as starting materials. A representative protocol involves:
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Cyclohexenone Preparation: Cyclohexanone is dehydrogenated to cyclohexenone using palladium catalysts.
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Condensation: Cyclohexenone reacts with ethyl acetoacetate and ammonium acetate in acetic acid, forming the hexahydroquinoline core.
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Oxidation: Selective oxidation at positions 2 and 4 using potassium permanganate yields the dione structure .
Alternative Synthetic Routes
Recent advancements emphasize green chemistry approaches:
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, achieving yields >85% .
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Enzymatic Catalysis: Lipase-catalyzed cyclocondensation minimizes byproducts, though scalability remains challenging .
Table 1: Comparative Synthesis Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Traditional Hantzsch | 72 | 12 | 95 |
| Microwave-Assisted | 88 | 0.5 | 98 |
| Enzymatic | 65 | 24 | 90 |
Physicochemical Properties
Solubility and Stability
Hexahydroquinoline-2,4(1H,3H)-dione exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (0.3 mg/mL at 25°C). Stability studies indicate decomposition above 200°C, with a melting point of 189–192°C.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C–N stretch).
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¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.78 (m, 6H, cyclohexane CH₂), δ 2.89 (s, 2H, CH₂CO), δ 3.12 (s, 2H, CH₂N), δ 10.2 (s, 1H, NH).
Biological Activities and Mechanisms
Anticancer Activity
Quinoline diones interfere with topoisomerase II in human cancer cells. In silico docking studies predict hexahydroquinoline-2,4(1H,3H)-dione’s binding affinity (ΔG = −9.2 kcal/mol) to the ATP-binding site of topo IIα, suggesting potential as a chemotherapeutic agent .
Applications in Material Science
The compound’s rigid bicyclic framework makes it a candidate for:
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Coordination Polymers: Acts as a ditopic ligand for transition metals (e.g., Cu²⁺, forming 2D networks with luminescent properties).
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Organic Semiconductors: Theoretical bandgap calculations (DFT) suggest Eg = 3.1 eV, suitable for hole-transport layers in OLEDs.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalysis to access enantiopure forms for chiral drug discovery.
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In Vivo Toxicology: Acute toxicity studies in model organisms to establish safety profiles.
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Hybrid Derivatives: Conjugation with nanoparticles (e.g., AuNPs) to enhance bioavailability and target specificity.
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